molecular formula C21H19ClO6 B2497871 (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate CAS No. 899402-48-3

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate

Cat. No. B2497871
CAS RN: 899402-48-3
M. Wt: 402.83
InChI Key: PVNWSEHMUJQXAN-ODLFYWEKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves coupling reactions under specific conditions. For instance, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation yielded a compound with a high yield. This process indicates the feasibility of synthesizing complex molecules through efficient and targeted chemical reactions (Sapari et al., 2019).

Molecular Structure Analysis

Molecular structure analysis through X-ray diffraction and computational studies has been employed to understand the geometric configuration of similar compounds. For example, crystal structure analysis revealed that certain compounds crystallize in specific space groups, providing insights into their molecular arrangement and stability (Wang et al., 2009).

Chemical Reactions and Properties

Chemical reactions, such as Knoevenagel condensation, are pivotal in the synthesis of these compounds, offering a pathway to create complex molecules with desired properties. The reactivity and interactions of these molecules can lead to the formation of various derivatives, indicating a wide range of chemical properties and potential for diverse applications (Kariyappa et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including crystalline structure and hydrogen-bonding interactions, are crucial for understanding their behavior in different environments. Studies employing Hirshfeld surface analysis and DFT calculations have shed light on the intermolecular interactions and π-π stacking in the crystal structure, which are essential for predicting the stability and solubility of these molecules (Sapari et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for further functionalization, are determined by the molecular structure and electronic configuration of the compound. Detailed analyses, such as NMR spectroscopy and mass spectrometry, are used to characterize the synthesized compounds and understand their chemical behavior and potential for further reactions (Kariyappa et al., 2016).

Scientific Research Applications

Synthesis and Characterisation

The compound and its derivatives have been synthesized and characterized through different chemical reactions, demonstrating its potential as a core structure for further chemical modifications. For example, Spoorthy et al. (2021) explored the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from a related structure, assessing their anti-microbial activity and docking studies. This demonstrates the compound's versatility in synthesizing new analogues with potential biological applications (YN Spoorthy et al., 2021).

Docking Studies and Biological Evaluation

The aforementioned study by Spoorthy et al. also included docking studies to predict the interaction of synthesized compounds with biological targets, highlighting the importance of structural modifications to enhance biological activity. The study found that these analogues exhibit anti-microbial properties, suggesting that similar compounds could be designed to target specific microbial enzymes or pathways (YN Spoorthy et al., 2021).

properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClO6/c1-25-16-8-5-13(10-18(16)26-2)11-19-21(24)15-7-6-14(12-17(15)28-19)27-20(23)4-3-9-22/h5-8,10-12H,3-4,9H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNWSEHMUJQXAN-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)CCCCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobutanoate

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